4-(Difluoromethoxy)-3-nitrobenzaldehyde

Aldehyde Dehydrogenase Cancer Metabolism Enzyme Inhibition

4-(Difluoromethoxy)-3-nitrobenzaldehyde (CAS 315188-38-6) is a difluoromethoxy-substituted nitrobenzaldehyde derivative. Characterized by a reactive aldehyde group, an electron-withdrawing nitro group at the 3-position, and a lipophilic difluoromethoxy moiety at the 4-position, this compound serves as a versatile building block in medicinal chemistry and chemical biology.

Molecular Formula C8H5F2NO4
Molecular Weight 217.13 g/mol
Cat. No. B7826361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-nitrobenzaldehyde
Molecular FormulaC8H5F2NO4
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)F
InChIInChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-5(4-12)3-6(7)11(13)14/h1-4,8H
InChIKeyUCNDXESPXKOMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-3-nitrobenzaldehyde: A Strategic Fluorinated Nitrobenzaldehyde Building Block for ALDH-Targeted Research and Advanced Synthesis


4-(Difluoromethoxy)-3-nitrobenzaldehyde (CAS 315188-38-6) is a difluoromethoxy-substituted nitrobenzaldehyde derivative . Characterized by a reactive aldehyde group, an electron-withdrawing nitro group at the 3-position, and a lipophilic difluoromethoxy moiety at the 4-position, this compound serves as a versatile building block in medicinal chemistry and chemical biology . Its substitution pattern uniquely influences both reactivity in cross-coupling and nucleophilic addition reactions and its binding affinity to biological targets, most notably the aldehyde dehydrogenase ALDH3A1 [1].

The Uniqueness of the 4-(Difluoromethoxy)-3-nitrobenzaldehyde Substitution Pattern: Why Standard Nitrobenzaldehydes Are Not Suitable Replacements


The combination of the 3-nitro and 4-difluoromethoxy groups imparts a unique electronic and steric profile that dictates its chemical behavior and biological activity. In nitration reactions, this specific substitution pattern leads to predictable ipso-substitution outcomes, a phenomenon not observed with other regioisomers or analogs bearing methoxy or hydroxy groups [1]. Furthermore, the difluoromethoxy group provides enhanced lipophilicity and metabolic stability compared to standard methoxy or hydroxy analogs, directly impacting target engagement and compound developability [2].

Quantitative Differentiators for 4-(Difluoromethoxy)-3-nitrobenzaldehyde in ALDH3A1 Inhibition and Chemical Synthesis


ALDH3A1 Inhibition Potency: A Direct Comparison to 4-Hydroxy-3-nitrobenzaldehyde

4-(Difluoromethoxy)-3-nitrobenzaldehyde exhibits moderate inhibitory activity against human ALDH3A1 with an IC50 of 2.10 × 10³ nM (2.1 µM) [1]. In contrast, the direct analog 4-hydroxy-3-nitrobenzaldehyde shows approximately 11-fold higher potency with an IC50 of 193 nM [2]. This difference highlights that the difluoromethoxy group, while increasing lipophilicity, reduces binding affinity compared to a free hydroxyl group capable of hydrogen bonding. However, this reduced potency is often a desirable trade-off when cell permeability and metabolic stability are prioritized in cell-based assays or in vivo studies [1].

Aldehyde Dehydrogenase Cancer Metabolism Enzyme Inhibition

ALDH3A1 Inhibition vs. 4-Methoxy-3-nitrobenzaldehyde

Compared to its 4-methoxy analog, 4-(difluoromethoxy)-3-nitrobenzaldehyde shows significantly weaker ALDH3A1 inhibition. The 4-methoxy derivative exhibits an IC50 of 241 nM [1], while the target compound shows an IC50 of 2100 nM [2]. This 8.7-fold decrease in potency is attributed to the increased steric bulk and altered electronic properties of the difluoromethoxy group, which disrupt optimal binding within the enzyme's active site.

Enzyme Kinetics SAR Aldehyde Dehydrogenase

Predictable Nitration Ipso-Substitution as a Synthetic Advantage

In nitration reactions, the presence of the 4-difluoromethoxy group in para position to the aldehyde induces partial ipso-substitution of the aldehyde group [1]. This behavior is distinct from analogs lacking this group. For example, while 4-difluoromethoxybenzaldehyde undergoes ipso-substitution upon nitration, the presence of a strong donor like a methoxy group eliminates this pathway [1]. This predictable side reaction is critical for designing synthetic routes and anticipating product mixtures when scaling up.

Nitration Ipso-Substitution Synthetic Methodology

Enhanced Chemical Stability and Storage Profile

4-(Difluoromethoxy)-3-nitrobenzaldehyde demonstrates practical stability under standard laboratory conditions, with a recommended storage temperature of 2-8°C . In contrast, the more reactive 4-hydroxy-3-nitrobenzaldehyde is prone to oxidation and requires more stringent storage to prevent degradation . This increased stability simplifies inventory management and reduces the risk of batch-to-batch variability due to compound degradation, a key factor in long-term research projects.

Stability Storage Procurement

High-Value Application Scenarios for 4-(Difluoromethoxy)-3-nitrobenzaldehyde Driven by Its Differentiated Properties


Development of ALDH3A1-Targeted Probes with Optimized Cellular Permeability

Given its moderate ALDH3A1 inhibition (IC50 = 2.1 µM) and enhanced lipophilicity from the difluoromethoxy group, this compound is ideally suited as a starting point for developing cell-permeable ALDH3A1 probes. Researchers can leverage its balanced profile to create fluorescent or biotinylated derivatives that effectively cross cell membranes to study ALDH3A1 function in live-cell assays, a scenario where the more potent but less permeable 4-hydroxy analog (IC50 = 193 nM) may fail due to poor intracellular uptake [1].

Synthesis of Novel Anticancer Agents via Reductive Amination

The nitro group can be selectively reduced to an amine, enabling rapid diversification through amide coupling or reductive amination. This amine intermediate can then be used to synthesize focused libraries of ALDH3A1 inhibitors or other anticancer agents. The difluoromethoxy group provides metabolic stability advantages over methoxy analogs [1], making derivatives more likely to survive in vivo studies. This scenario is particularly valuable for medicinal chemistry groups focused on oncology and ALDH-associated cancers.

Investigating Ipso-Substitution in Process Chemistry Development

For process chemists, this compound serves as a model substrate to study and optimize ipso-substitution reactions. The predictable partial ipso-substitution of the aldehyde group under nitration conditions [1] provides a controlled system to develop methodologies for either exploiting this side reaction to access novel products or suppressing it to improve yield. This is a critical application in fine chemical and pharmaceutical manufacturing where reaction selectivity directly impacts cost and efficiency.

Building Block for Fluorinated Agrochemicals and Materials Science

The combination of a nitro group (a precursor to amines and diazonium salts) and a difluoromethoxy group (enhancing lipophilicity and stability) makes this compound a valuable intermediate for synthesizing fluorinated agrochemicals [1]. Its use in creating novel pyrethroid analogs or other bioactive molecules leverages the unique properties of the difluoromethoxy motif for improved field performance and reduced environmental degradation.

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